molecular formula C19H18FN3OS B7644040 N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide

N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide

Cat. No. B7644040
M. Wt: 355.4 g/mol
InChI Key: UVHAQGBKCHXWRH-UHFFFAOYSA-N
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Description

N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide, also known as FTA-2, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of thiazole derivatives and has shown promising results in various research studies. In

Mechanism of Action

The mechanism of action of N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide involves the inhibition of multiple signaling pathways in cancer cells. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been found to inhibit the STAT3 pathway, which is involved in tumor growth and immune evasion.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and inhibit cell proliferation. This compound also induces apoptosis in cancer cells by activating caspase enzymes. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using this compound is its solubility in water. This compound is poorly soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. This compound has been shown to enhance the anticancer effects of other agents, such as doxorubicin and cisplatin. Another direction is to explore the use of this compound in animal models of cancer. In addition, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, the development of more soluble derivatives of this compound may improve its efficacy as a cancer therapy.

Synthesis Methods

The synthesis of N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide involves the reaction of 4-fluoroaniline with thioamide to form 2-(4-fluoroanilino)-1,3-thiazole-4-carboxamide. This intermediate is then reacted with 4-bromo-2-(4-(2-(2-hydroxyethoxy)ethoxy)phenyl)ethylamine to form the final product, this compound. The synthesis of this compound has been reported in a research article published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13(24)21-11-10-14-2-4-15(5-3-14)18-12-25-19(23-18)22-17-8-6-16(20)7-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHAQGBKCHXWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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